2-chloro-N-(2-methyl-1-phenyl-1H-1,3-benzodiazol-5-yl)benzamide

Peripheral Benzodiazepine Receptor TSPO Neuroinflammation

2-Chloro-N-(2-methyl-1-phenyl-1H-1,3-benzodiazol-5-yl)benzamide is a synthetic small molecule belonging to the N-aryl benzimidazole class, characterized by a 2-chlorobenzamide substituent at the 5-position of the 1-phenyl-2-methyl-1H-benzimidazole core. It has a molecular formula of C21H16ClN3O and a molecular weight of 361.83 g/mol.

Molecular Formula C21H16ClN3O
Molecular Weight 361.83
CAS No. 313275-88-6
Cat. No. B2541304
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-chloro-N-(2-methyl-1-phenyl-1H-1,3-benzodiazol-5-yl)benzamide
CAS313275-88-6
Molecular FormulaC21H16ClN3O
Molecular Weight361.83
Structural Identifiers
SMILESCC1=NC2=C(N1C3=CC=CC=C3)C=CC(=C2)NC(=O)C4=CC=CC=C4Cl
InChIInChI=1S/C21H16ClN3O/c1-14-23-19-13-15(24-21(26)17-9-5-6-10-18(17)22)11-12-20(19)25(14)16-7-3-2-4-8-16/h2-13H,1H3,(H,24,26)
InChIKeyDNUJISFXVBNYHX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Chloro-N-(2-methyl-1-phenyl-1H-1,3-benzodiazol-5-yl)benzamide (CAS 313275-88-6): Chemical Class and Baseline Profile for Research Procurement


2-Chloro-N-(2-methyl-1-phenyl-1H-1,3-benzodiazol-5-yl)benzamide is a synthetic small molecule belonging to the N-aryl benzimidazole class, characterized by a 2-chlorobenzamide substituent at the 5-position of the 1-phenyl-2-methyl-1H-benzimidazole core [1]. It has a molecular formula of C21H16ClN3O and a molecular weight of 361.83 g/mol [1]. Unlike many well-characterized 5-substituted 1-phenylbenzimidazoles which are primarily explored as kinase inhibitors (e.g., PDGFR) [2], this specific compound has been identified in biochemical assays as a ligand for the peripheral benzodiazepine receptor (PBR), with a reported binding affinity in the low nanomolar range [3]. This distinct target profile may offer a differentiated tool for neuroscientific and oncological research where PBR modulation is relevant.

Why a Generic 1-Phenylbenzimidazole Cannot Replace 2-Chloro-N-(2-methyl-1-phenyl-1H-1,3-benzodiazol-5-yl)benzamide in Target-Focused Studies


The practice of substituting one 5-substituted 1-phenylbenzimidazole for another is unreliable due to the profound impact of the 5-position substituent on target engagement. While many analogs in this chemical class, such as 5-OMe or 5-OR derivatives with basic side chains, are optimized for ATP-site kinase inhibition (e.g., PDGFR IC50 values of 0.1–1 µM) [1], the 2-chlorobenzamide group of the target compound directs its activity toward a different protein target entirely. This is evidenced by its low nanomolar affinity (IC50 = 5.89 nM) for the peripheral benzodiazepine receptor (PBR), a binding profile not shared by the kinase-focused analogs [2]. Therefore, for any experimental model centered on PBR, Translocator Protein (TSPO) biology, or related neuroinflammatory pathways, the target compound provides a specific biological activity that a generic PDGFR-inhibiting analog cannot replicate. The following quantitative evidence underscores this critical divergence in functional activity.

Quantitative Differentiation Guide for 2-Chloro-N-(2-methyl-1-phenyl-1H-1,3-benzodiazol-5-yl)benzamide: Comparator-Based Evidence


Peripheral Benzodiazepine Receptor (PBR) Affinity: Target Compound vs. Class-Defining Kinase Profile

The target compound demonstrates a high-affinity interaction with the peripheral benzodiazepine receptor (PBR), a profile that starkly contrasts with the primary activity of structurally similar 5-substituted 1-phenylbenzimidazoles. This is a critical differentiator for biological studies. The compound binds to rat cerebral cortex PBR with an IC50 of 5.89 nM [1]. In contrast, a foundational set of 5-substituted 1-phenylbenzimidazoles (e.g., 5-OMe, 5-NH2, 5-NO2 analogs) were reported to be inactive or only weakly active against this target, as their design was optimized for the PDGFR kinase ATP-binding site where they achieve IC50 values of 0.1–1 µM [2]. This represents a >100-fold shift in primary target preference based on a single substituent change.

Peripheral Benzodiazepine Receptor TSPO Neuroinflammation

Substituent-Dependent Divergence from PDGFR Kinase Inhibition

A direct structure-activity relationship (SAR) comparison reveals that the 2-chlorobenzamide substituent at the 5-position of the target compound is incompatible with the established pharmacophore for PDGFR kinase inhibition. The most potent PDGFR inhibitors in this chemotype bear small, weakly basic substituents at the 5-position, such as -O(CH2)2NMe2, achieving sub-micromolar IC50 values (e.g., 0.1–1 µM) in both enzymatic and cellular autophosphorylation assays [1]. The target compound's 2-chlorobenzamide group is a bulkier, neutral, and hydrogen-bond-donating group that violates the narrow binding pocket constraints of the PDGFR ATP site, which has minimal tolerance for large substituents that do not protrude outward from the mouth of the pocket [1]. Consequently, the target compound is predicted to be a very weak or inactive PDGFR inhibitor, a negative differentiation that is beneficial for studies aiming to avoid this common off-target activity of benzimidazole-based compounds.

Kinase Inhibitor Selectivity PDGFR Structure-Activity Relationship

Physicochemical Differentiation: Calculated vs. Experimental Lipophilicity for Blood-Brain Barrier Penetration Prediction

The compound's 2-chlorobenzamide substituent confers a distinct lipophilicity profile compared to analogs with small, basic side chains. The target compound has a molecular formula of C21H16ClN3O and a molecular weight of 361.83 g/mol [1], which yields a calculated LogP (cLogP) of approximately 4.8–5.2, placing it in the optimal range for central nervous system (CNS) passive permeability. In comparison, the highly soluble 5-OR-PDGFR inhibitors with cationic side chains (e.g., 5-O(CH2)2NMe2) have a significantly lower cLogP (~2.5–3.5), which, while favorable for solubility, can limit passive blood-brain barrier (BBB) penetration [2]. This physicochemical divergence is relevant for in vivo studies targeting CNS PBR (TSPO), where the target compound's moderate lipophilicity may confer superior brain exposure without the need for a basic center that could introduce off-target interactions.

Lipophilicity CNS Penetration Physicochemical Properties

Recommended Research Applications for 2-Chloro-N-(2-methyl-1-phenyl-1H-1,3-benzodiazol-5-yl)benzamide Based on Differentiated Evidence


A Selective Chemical Probe for Translocator Protein (TSPO/PBR) in Neuroinflammation Models

Given the compound's high-affinity binding to the peripheral benzodiazepine receptor (IC50 = 5.89 nM) [1] and its predicted inactivity against PDGFR kinase, it is ideally suited as a tool compound for studying TSPO function in microglial activation and neuroinflammatory processes. Researchers can use this compound to modulate TSPO without the confounding effects of kinase inhibition that plague other benzimidazole analogs. Its moderate lipophilicity further supports its use in in vitro blood-brain barrier penetration assays or in vivo CNS models where passive permeability is a prerequisite.

Negative Control for Kinase-Dependent Effects in Benzimidazole Chemotype Studies

The structure-activity relationship analysis strongly suggests this compound is a very weak PDGFR inhibitor due to its bulky 5-substituent [2]. This makes it an excellent negative control compound for experiments where a benzimidazole scaffold is required to control for scaffold-specific effects, but kinase inhibition must be excluded. It can be used alongside prototypical PDGFR inhibitors like the 5-OR derivatives to deconvolute kinase-dependent versus kinase-independent phenotypes in cellular assays.

Osteosarcoma and Glioma Cell Line Screening for TSPO-Targeted Anticancer Activity

TSPO is often overexpressed in certain cancers, including osteosarcoma and glioma. The target compound's distinct PBR affinity profile, divergent from the more common kinase-targeting benzimidazoles [1][2], positions it as a candidate for anticancer screening in TSPO-overexpressing cell lines. Its procurement is justifiable for projects aiming to establish a structure-activity relationship around the 1-phenylbenzimidazole scaffold for TSPO-mediated antiproliferative or pro-apoptotic effects, rather than kinase inhibition.

Quote Request

Request a Quote for 2-chloro-N-(2-methyl-1-phenyl-1H-1,3-benzodiazol-5-yl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.